molecular formula C31H31N3O5S2 B3933876 2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide

2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide

Cat. No. B3933876
M. Wt: 589.7 g/mol
InChI Key: KECNUNIDMJVMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.

Mechanism of Action

The mechanism of action of 2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide involves inhibition of the bromodomain and extraterminal (BET) family of proteins, particularly 2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. 2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is involved in the regulation of gene expression, and its inhibition by 2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide leads to downregulation of genes that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. It also decreases the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of inflammatory signaling pathways. In addition, it has been shown to have antiviral effects by inhibiting the replication of viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in lab experiments is its specificity for 2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide inhibition. This allows for the study of the specific effects of 2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide inhibition on cellular processes, without interference from other proteins. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. One area of research is the development of more potent and selective inhibitors of 2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, which may have improved therapeutic potential. Another area of research is the investigation of the role of 2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide inhibition in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the use of 2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in combination with other drugs or therapies may be explored to improve its efficacy and reduce potential toxicity.

Scientific Research Applications

2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have anti-inflammatory effects in animal models. In addition, it has been investigated as a potential treatment for viral infections, such as HIV and hepatitis B.

properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(4-piperidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O5S2/c35-31(32-26-18-20-28(21-19-26)40(36,37)33-22-10-3-11-23-33)29-16-8-9-17-30(29)34(24-25-12-4-1-5-13-25)41(38,39)27-14-6-2-7-15-27/h1-2,4-9,12-21H,3,10-11,22-24H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECNUNIDMJVMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N(CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[benzenesulfonyl(benzyl)amino]-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.